1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate
Description
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate is a piperidinecarboxylic acid derivative characterized by a pyrrole-methyl substituent at the 1-position of the piperidine ring and a carboxylic acid group at the 4-position. The hydrate form indicates the presence of water molecules in its crystalline structure.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVMRZFJMQTFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate typically involves the condensation of a pyrrole derivative with a piperidine carboxylic acid. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the hydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research and Development Considerations
- Structural Optimization : Replacing the pyrrole group with pyrazole (as in ) or pyrimidine (as in ) could alter metabolic stability or target engagement.
- Safety Profiling : Lessons from Chlorbicyclen emphasize the need for early toxicity screening of ester-containing analogs.
- Hydrate vs. Anhydrous Forms : The hydrate form of the target compound may offer improved crystallinity and stability, critical for formulation development .
Biological Activity
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate, also known by its CAS number 1269039-36-2, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₂H₁₈N₂O₂
- Molecular Weight: 222.28 g/mol
- CAS Number: 1269039-36-2
Physical Properties:
- Boiling Point: Approximately 375.4 °C (predicted)
- Density: Approximately 1.20 g/cm³ (predicted)
This compound features a piperidine ring, which is known for its diverse biological activities, including neuroactive and analgesic effects.
Pharmacological Effects
- Neuroprotective Activity:
- Antinociceptive Properties:
- Antidepressant-like Effects:
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation: The compound may act as a modulator of various neurotransmitter receptors, including serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in neurotransmitter breakdown, thereby increasing the availability of these critical signaling molecules.
Study 1: Antinociceptive Activity Evaluation
In a controlled study, researchers evaluated the antinociceptive effects of several piperidine derivatives, including this compound. The results indicated a significant reduction in pain responses in animal models compared to control groups, supporting the hypothesis of its analgesic properties .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced cell death and increased survival rates in neuronal cultures exposed to oxidative stressors .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 1269039-36-2 |
| Boiling Point | ~375.4 °C (predicted) |
| Density | ~1.20 g/cm³ (predicted) |
| Antinociceptive Activity | Significant (animal studies) |
| Neuroprotective Activity | Positive (cell culture studies) |
Q & A
Q. What are the key synthetic steps for preparing 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate?
Methodological Answer: The synthesis typically involves multi-step reactions, including ester hydrolysis under acidic conditions. For example, methyl esters of structurally analogous piperidine derivatives are hydrolyzed using hydrochloric acid (36.5%) in water at 93–96°C for 17 hours to yield carboxylic acid derivatives . Subsequent purification via column chromatography (e.g., 10% ethyl acetate in petroleum ether) or fractional crystallization ensures high purity, as demonstrated in similar piperidinecarboxylic acid syntheses .
Q. How is the purity and structural identity of this compound validated?
Methodological Answer: Purity is assessed using HPLC (achieving >98% purity) and LC-MS to confirm molecular weight (e.g., LCMS m/z 221.3 for analogous compounds) . Structural characterization relies on - and -NMR spectroscopy to resolve methylpyrrole (δ ~2.5 ppm for methyl groups) and piperidine moieties, with cross-validation against computational predictions .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Follow GHS guidelines, including gloves, ventilation, and emergency measures for skin/eye contact. For structurally similar hydrates, airtight storage with desiccants is advised to prevent hydrate decomposition . Thermal gravimetric analysis (TGA) can monitor stability under varying humidity .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and reaction yields?
Methodological Answer: Employ quantum chemical calculations (e.g., reaction path search methods) to model intermediates and transition states, reducing trial-and-error experimentation. Design of Experiments (DoE) can optimize parameters like HCl concentration and temperature, as seen in hydrolysis steps at 93–96°C . Machine learning algorithms may further refine conditions by correlating experimental data with computational predictions .
Q. How are discrepancies in spectroscopic data resolved during structural elucidation?
Methodological Answer: Discrepancies between observed and predicted NMR shifts are addressed using 2D techniques (e.g., COSY, HSQC) to confirm connectivity. For example, -NMR signals for piperidine-CH groups (δ 1.68–1.50 ppm) and methylpyrrole protons (δ 6.47 ppm) are cross-validated with -NMR and LC-MS fragmentation patterns .
Q. What strategies mitigate low yields in the final hydrolysis step?
Methodological Answer: Adjust reaction stoichiometry (e.g., HCl molar ratio) or explore alternative catalysts (e.g., palladium diacetate for coupling steps). In analogous syntheses, yields improved by combining filtrates from repeated reactions and optimizing crystallization solvents (e.g., ethyl acetate/petroleum ether mixtures) .
Q. How is the hydrate’s stability evaluated under pharmaceutical stress conditions?
Methodological Answer: Stability-indicating assays involve exposing the hydrate to heat (40–100°C), humidity (75% RH), and UV light. Degradation is monitored via HPLC, while TGA quantifies water loss. Similar hydrates require storage at –20°C in amber vials to prevent deliquescence .
Q. How can structure-activity relationship (SAR) studies enhance its utility as a pharmaceutical intermediate?
Methodological Answer: Modify substituents (e.g., methylpyrrole or piperidine groups) and evaluate bioactivity using in vitro assays. For example, piperidine derivatives are screened for receptor binding or enzyme inhibition, with SAR data guiding iterative design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
